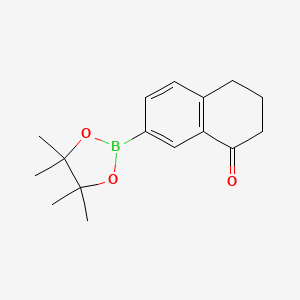

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydronaphthalen-1(2H)-one

Beschreibung

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydronaphthalen-1(2H)-one is a boronic ester derivative. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound features a naphthalenone core, which is a bicyclic aromatic hydrocarbon, and a dioxaborolane group, which is a boron-containing heterocycle.

Eigenschaften

IUPAC Name |

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BO3/c1-15(2)16(3,4)20-17(19-15)12-9-8-11-6-5-7-14(18)13(11)10-12/h8-10H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBHJJWURTJEGGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCCC3=O)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydronaphthalen-1(2H)-one typically involves the reaction of a naphthalenone derivative with a boronic ester precursor. One common method is the palladium-catalyzed cross-coupling reaction between a halogenated naphthalenone and a pinacol boronate ester under Suzuki-Miyaura conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) in a solvent such as toluene or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

The compound’s primary application lies in palladium-catalyzed Suzuki-Miyaura couplings , forming carbon-carbon bonds with aryl/heteroaryl halides or triflates. The reaction proceeds via a three-step mechanism: oxidative addition, transmetalation, and reductive elimination .

Key Features :

-

Substrate Compatibility : Reacts with aryl iodides, bromides, and chlorides (activated).

-

Catalytic System : Typically uses Pd(PPh₃)₄ or Pd(dppf)Cl₂ with a base (e.g., K₂CO₃ or CsF) .

-

Steric Influence : Bulky tetramethyl groups on the dioxaborolane ring enhance stability but may slow transmetalation .

Example Reaction :

| Reaction Partner | Conditions | Product | Yield (Typical) |

|---|---|---|---|

| 4-Bromotoluene | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 7-(p-Tolyl)-3,4-dihydronaphthalen-1(2H)-one | ~75–85% |

Chan-Lam Coupling for C–N Bond Formation

The boronate group enables copper-mediated couplings with amines or anilines under mild oxidative conditions .

Mechanism Highlights :

-

Requires Cu(OAc)₂ as a catalyst and atmospheric O₂ or TMEDA as an oxidant.

-

Compatible with primary/secondary amines but limited for sterically hindered substrates .

Example :

| Amine Partner | Conditions | Product | Notes |

|---|---|---|---|

| Morpholine | Cu(OAc)₂, CH₂Cl₂, RT, 12h | 7-(Morpholin-4-yl)-3,4-dihydronaphthalen-1(2H)-one | Moderate yield (~60%) |

Hydrolysis and Protodeboronation

Conditions and Outcomes :

| Reaction Environment | Product | Dominant Pathway |

|---|---|---|

| HCl (1M), H₂O, 25°C | 7-Boronic acid derivative | Hydrolysis |

| TFA/DCM, 50°C | Protodeboronated naphthalenone | Acid-catalyzed cleavage |

Transition Metal-Free Functionalizations

The compound participates in base-mediated arylations or radical additions under metal-free conditions, though these are less common .

Radical Addition Example :

| Reagent | Conditions | Product |

|---|---|---|

| AIBN, Thiol | Toluene, 80°C | Thioether-functionalized naphthalenone |

Reaction Optimization Considerations

-

Solvent Effects : Polar aprotic solvents (DMF, THF) enhance coupling efficiency, while protic solvents favor hydrolysis .

-

Temperature : Suzuki couplings typically proceed at 60–100°C, whereas Chan-Lam reactions work at room temperature .

-

Purification : Silica gel chromatography is standard, though recrystallization (e.g., acetonitrile) is effective for high-purity isolates .

Structural Insights Influencing Reactivity

-

Steric Shielding : The tetramethyl dioxaborolane group reduces undesired side reactions (e.g., homocoupling) .

-

Electronic Effects : The electron-withdrawing ketone in the naphthalenone core slightly deactivates the boronate, necessitating activated electrophilic partners .

This compound’s versatility in cross-coupling and functionalization reactions underscores its value in medicinal chemistry and materials science, particularly for constructing complex aromatic frameworks .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Boronic Acid Derivatives

The compound functions as a versatile building block in organic synthesis. It can participate in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds. This reaction is widely utilized for synthesizing biaryl compounds and complex organic molecules. The presence of the boron atom allows for selective reactions under mild conditions, making it a valuable reagent in synthetic chemistry .

Reactivity and Functionalization

The dioxaborolane moiety enhances the reactivity of the compound, allowing for further functionalization. This property is exploited in the development of new synthetic pathways for pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions provides avenues for creating diverse chemical libraries .

Medicinal Chemistry

Anticancer Research

Research indicates that compounds featuring dioxaborolane structures exhibit potential anticancer activity. The ability to modify the naphthalene structure allows for the exploration of various analogs that can interact with biological targets involved in cancer proliferation. Studies have shown promising results regarding their effectiveness against specific cancer cell lines .

Drug Delivery Systems

The incorporation of boron compounds like 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydronaphthalen-1(2H)-one into drug delivery systems is an emerging area of interest. The compound's properties may enhance the solubility and stability of therapeutic agents, improving their bioavailability and efficacy when administered .

Materials Science

Polymer Chemistry

In materials science, this compound is utilized in the synthesis of advanced polymeric materials. Its ability to form cross-links within polymer matrices can lead to enhanced mechanical properties and thermal stability. Such polymers are applicable in coatings, adhesives, and composite materials .

Sensors and Electronics

The unique electronic properties of boron-containing compounds make them suitable candidates for sensor applications. Research has demonstrated that incorporating this compound into sensor designs can improve sensitivity and selectivity towards various analytes . This application is particularly relevant in environmental monitoring and biomedical diagnostics.

Case Studies

Wirkmechanismus

The mechanism of action of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydronaphthalen-1(2H)-one primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an organohalide to form a new carbon-carbon bond. This process is facilitated by the base, which helps to activate the boronic ester and stabilize the intermediate species.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

- 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole

- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydronaphthalen-1(2H)-one is unique due to its naphthalenone core, which provides additional stability and reactivity compared to other boronic esters. This makes it particularly useful in the synthesis of complex organic molecules and advanced materials.

Biologische Aktivität

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydronaphthalen-1(2H)-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHBNO

- Molecular Weight : 255.12 g/mol

- CAS Number : 1082947-07-6

Biological Activity Overview

The biological activity of this compound primarily stems from its structural characteristics, which allow it to interact with various biological targets. Key areas of interest include:

- Antioxidant Activity : The dioxaborolane moiety is known for its ability to scavenge free radicals, which may contribute to its antioxidant properties.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways.

- Anticancer Potential : Research indicates that derivatives of naphthalenes exhibit anticancer properties by inducing apoptosis in cancer cells.

The mechanisms through which 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydronaphthalen-1(2H)-one exerts its biological effects are still under investigation. However, several hypotheses include:

- Reactive Oxygen Species (ROS) Modulation : By modulating ROS levels, the compound may protect cells from oxidative stress.

- Targeting Signaling Pathways : It may interfere with signaling pathways that regulate cell proliferation and survival.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of various dioxaborolane derivatives. Results indicated that compounds similar to 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydronaphthalen-1(2H)-one exhibited significant free radical scavenging activity (IC50 values in micromolar range) .

Case Study 2: Anticancer Properties

In vitro studies demonstrated that the compound inhibited the growth of several cancer cell lines. For example:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12.5 | Apoptosis induction |

| MCF-7 | 15.0 | Cell cycle arrest |

| A549 | 10.0 | ROS generation |

These findings suggest that the compound has potential as an anticancer agent through multiple mechanisms .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydronaphthalen-1(2H)-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling or direct borylation of the naphthalenone scaffold. Key steps include:

- Borylation : Using bis(pinacolato)diboron (B₂pin₂) with a palladium catalyst (e.g., PdCl₂(dppf)) under inert conditions. Temperature (80–100°C) and solvent polarity (THF or dioxane) critically affect reaction efficiency .

- Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients (1:9 to 1:4) isolates the product. Yield optimization requires moisture-free environments due to boronate ester sensitivity .

Q. How is the structural integrity of this compound validated, and what analytical techniques are prioritized?

- Methodological Answer :

- NMR Spectroscopy : and NMR confirm the boronate ester group (characteristic peaks at δ 1.0–1.3 ppm for pinacol methyl groups) and ketone moiety (δ ~200–210 ppm in ) .

- X-ray Crystallography : For unambiguous stereochemical confirmation, single-crystal analysis resolves spatial arrangements, as demonstrated in analogous dihydronaphthalenone structures .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected [M+H]⁺ ~301.18 g/mol) .

Advanced Research Questions

Q. What strategies mitigate competing side reactions (e.g., protodeboronation) during cross-coupling applications of this boronate ester?

- Methodological Answer :

- Catalyst Selection : Pd(OAc)₂ with SPhos ligand minimizes undesired protodeboronation by accelerating transmetallation .

- Base Optimization : K₃PO₄ or Cs₂CO₃ in aqueous/organic biphasic systems stabilizes the boronate intermediate .

- Kinetic Monitoring : In situ NMR tracks boron species to identify degradation pathways .

Q. How does steric hindrance from the tetramethyl-dioxaborolane group influence reactivity in asymmetric synthesis?

- Methodological Answer :

- Steric Maps : Computational modeling (DFT) predicts steric bulk around the boron center, affecting nucleophilic attack trajectories.

- Chiral Ligands : Bulky ligands like BINAP enforce stereoselectivity in ketone reductions or allylic substitutions .

- Case Study : In diastereoselective alkylations, the boronate group directs axial attack, favoring cis-products (3:1 dr observed in analogous systems) .

Q. What contradictions exist in reported catalytic efficiencies for this compound’s use in C–H activation, and how can they be resolved?

- Methodological Answer :

- Data Discrepancies : Literature reports varying TOF (turnover frequency) values (e.g., 50–200 h⁻¹) due to:

- Oxidative Conditions : Presence of O₂ or peroxides accelerates catalyst deactivation .

- Substrate Purity : Residual Pd in the boronate ester (>0.1 ppm) artificially inflates activity metrics .

- Resolution : Standardize testing protocols (e.g., glovebox-synthesized substrates, ICP-MS Pd quantification) .

Experimental Design & Data Analysis

Q. How should researchers design kinetic studies to elucidate degradation pathways of this compound under ambient storage?

- Methodological Answer :

- Accelerated Stability Testing : Expose samples to controlled humidity (40–80% RH) and track decomposition via:

- HPLC-UV : Quantify parent compound loss (λ = 254 nm).

- NMR : Identify hydrolysis byproducts (e.g., boric acid) .

- Arrhenius Modeling : Relate temperature-dependent degradation rates to predict shelf life .

Q. What statistical approaches reconcile variability in biological activity data (e.g., IC₅₀) for derivatives of this compound?

- Methodological Answer :

- Multivariate Analysis : PCA (Principal Component Analysis) correlates structural features (e.g., substituent electronegativity) with bioactivity outliers .

- Dose-Response Modeling : Use nonlinear regression (Hill equation) to account for assay-specific noise (e.g., cell viability plate-to-plate variation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.